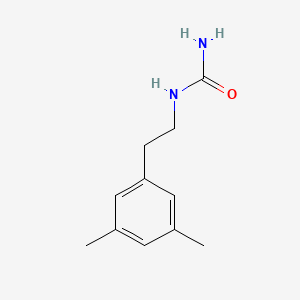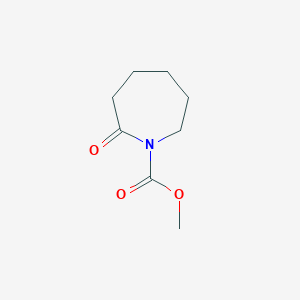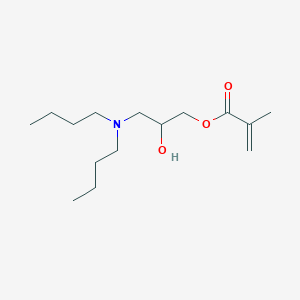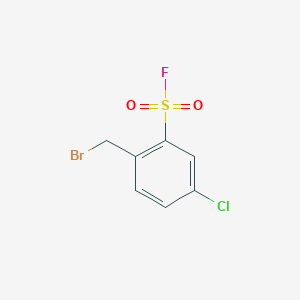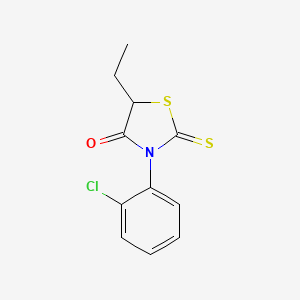
3-(o-Chlorophenyl)-5-ethylrhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Chlorophenyl)-5-ethylrhodanine: is an organic compound that belongs to the rhodanine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Chlorophenyl)-5-ethylrhodanine typically involves the reaction of o-chlorophenylthiourea with ethyl bromoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(o-Chlorophenyl)-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(o-Chlorophenyl)-5-ethylrhodanine is used as a building block in organic synthesis.
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound has been explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for developing new therapeutic agents .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and other industrial materials .
Mécanisme D'action
The mechanism of action of 3-(o-Chlorophenyl)-5-ethylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt metabolic pathways. The o-chlorophenyl group enhances its binding affinity to certain biological targets, making it effective in inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
- 3-(o-Chlorophenyl)-5-methylrhodanine
- 3-(p-Chlorophenyl)-5-ethylrhodanine
- 3-(o-Bromophenyl)-5-ethylrhodanine
Comparison: 3-(o-Chlorophenyl)-5-ethylrhodanine is unique due to the presence of the o-chlorophenyl group, which enhances its chemical reactivity and biological activity compared to its analogs. The ethyl group at the 5-position also contributes to its distinct properties, making it more lipophilic and potentially increasing its bioavailability .
Propriétés
Numéro CAS |
23522-49-8 |
|---|---|
Formule moléculaire |
C11H10ClNOS2 |
Poids moléculaire |
271.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-2-9-10(14)13(11(15)16-9)8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3 |
Clé InChI |
LZAUBUPIIYXBGV-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


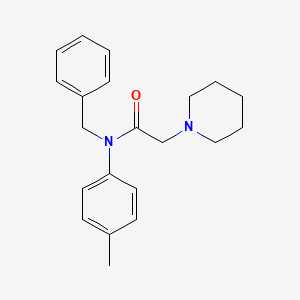

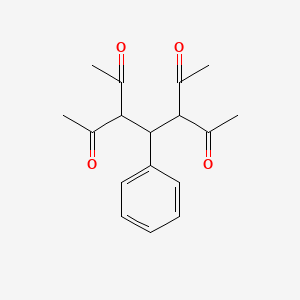



![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
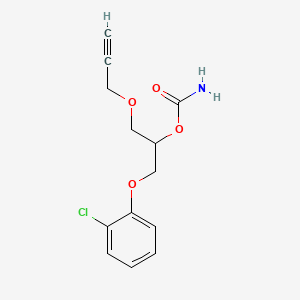
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
